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molecular formula C14H15BrClNO2 B8487524 ethyl 1-(3-bromopropyl)-5-chloro-1H-indole-2-carboxylate

ethyl 1-(3-bromopropyl)-5-chloro-1H-indole-2-carboxylate

Cat. No. B8487524
M. Wt: 344.63 g/mol
InChI Key: DRXNVNPTGYXPQW-UHFFFAOYSA-N
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Patent
US09206191B2

Procedure details

A solution of ethyl 1-(3-bromopropyl)-5-chloro-1H-indole-2-carboxylate (38.5 g, 0.112 mol) and sodium methanethiolate (9.4 g, 0.135 mol) in 500 mL of EtOH was stirred at RT for 16 hours. The mixture was concentrated in vacuo and the residue was diluted with 200 mL of water and then extracted with EtOAc (100 mL×2). The combined organic layers were washed with 100 mL of brine and 100 mL of water, and then dried over Na2SO4 and concentrated in vacuo to afford 34.1 g of the crude ethyl 5-chloro-1-[3-(methylsulfanyl)propyl]-1H-indole-2-carboxylate, which was used without further purification.
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([Cl:14])=[CH:11][CH:12]=2)[CH:7]=[C:6]1[C:15]([O:17][CH2:18][CH3:19])=[O:16].[CH3:20][S-:21].[Na+]>CCO>[Cl:14][C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][CH:11]=1)[N:5]([CH2:4][CH2:3][CH2:2][S:21][CH3:20])[C:6]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
38.5 g
Type
reactant
Smiles
BrCCCN1C(=CC2=CC(=CC=C12)Cl)C(=O)OCC
Name
Quantity
9.4 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with 200 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with 100 mL of brine and 100 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(N(C2=CC1)CCCSC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 34.1 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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